An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-Hexahydro-3H-Pyrrolizin-3-one
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-Hexahydro-3H-Pyrrolizin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Hexahydro-3H-pyrrolizin-3-one, a member of the pyrrolizidine alkaloid family, represents a core structural motif in numerous natural products. The rigid, bicyclic framework of this saturated heterocyclic ketone makes it a valuable chiral building block in the synthesis of a wide array of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives in drug discovery and development.
This technical guide provides a detailed analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for (R)-Hexahydro-3H-pyrrolizin-3-one. As a Senior Application Scientist, the following sections will not only present the data but also delve into the rationale behind the experimental techniques and the interpretation of the resulting spectra, offering field-proven insights for researchers working with this and related molecular scaffolds.
Molecular Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | |
| Molecular Weight | 125.17 g/mol | |
| CAS Number | 32548-24-6 (for racemate) | |
| IUPAC Name | (7aR)-Hexahydropyrrolizin-3(2H)-one |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For a molecule like hexahydropyrrolizin-3-one, electron ionization (EI) is a common and effective ionization method.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of hexahydropyrrolizin-3-one.
Methodology:
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Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
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Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.
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Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Rationale for Experimental Choices:
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Electron Ionization (70 eV): This standard EI energy provides sufficient energy to cause reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum for the compound. This aids in structural elucidation and comparison with library spectra.
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GC-MS: The use of gas chromatography for sample introduction ensures that the analyte is pure when it enters the mass spectrometer, preventing interference from impurities and providing retention time as an additional identification parameter.
Data Summary and Interpretation
The mass spectrum of hexahydropyrrolizin-3-one is expected to show a molecular ion peak (M⁺•) at m/z 125, corresponding to the molecular weight of the compound.
Caption: Proposed EI-MS fragmentation of hexahydropyrrolizin-3-one.
Interpretation of Key Fragments:
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m/z 125 (Molecular Ion, M⁺•): The presence of this peak confirms the molecular weight of the compound.
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m/z 111: Loss of a methyl radical (•CH₃) is a possible fragmentation pathway.
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m/z 97: Loss of an ethyl radical (•C₂H₅) or ethylene (C₂H₄) from the pyrrolidine ring.
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m/z 82: A significant fragment likely arising from the cleavage of the five-membered ring containing the carbonyl group.
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m/z 68: Further fragmentation of the m/z 82 ion.
The fragmentation pattern provides valuable structural information, confirming the presence of the bicyclic pyrrolizidine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To determine the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and coupling constants.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
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Data Acquisition: The NMR tube is placed in the spectrometer. A standard one-dimensional ¹H NMR experiment is performed, typically at a frequency of 400 MHz or higher for better resolution.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Rationale for Experimental Choices:
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Deuterated Solvent (CDCl₃): Chloroform-d is a common solvent for non-polar to moderately polar organic molecules. The deuterium atoms are not detected in ¹H NMR, thus avoiding large solvent signals that would obscure the analyte's signals.
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High-Field NMR (≥400 MHz): Higher magnetic field strengths lead to greater chemical shift dispersion, reducing signal overlap and simplifying spectral interpretation, which is crucial for complex spin systems like that in hexahydropyrrolizin-3-one.
Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum of hexahydropyrrolizin-3-one is expected to be complex due to the diastereotopic nature of many of the methylene protons and the restricted rotation in the bicyclic system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-7a | ~3.5 - 4.0 | m | |
| H-5 | ~3.0 - 3.5 | m | |
| H-1, H-2, H-6, H-7 | ~1.5 - 2.8 | m |
Interpretation:
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Downfield Region (δ 3.0 - 4.0 ppm): The protons alpha to the nitrogen atom (H-7a and H-5) are expected to appear in this region due to the deshielding effect of the adjacent heteroatom.
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Upfield Region (δ 1.5 - 2.8 ppm): The remaining methylene protons (H-1, H-2, H-6, and H-7) will resonate in this more shielded region of the spectrum. The diastereotopic nature of these protons will likely result in complex multiplets.
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Multiplicity: Due to vicinal and geminal couplings, most signals will appear as complex multiplets (m). Two-dimensional NMR techniques, such as COSY and HSQC, would be essential for the definitive assignment of all proton signals.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To determine the number of unique carbon environments and their chemical shifts.
Methodology:
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Sample Preparation: The same sample prepared for ¹H NMR can be used.
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Data Acquisition: A standard one-dimensional ¹³C NMR experiment with proton decoupling (e.g., a broadband-decoupled sequence) is performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
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Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.
Rationale for Experimental Choices:
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Proton Decoupling: This technique significantly simplifies the ¹³C NMR spectrum and improves the signal-to-noise ratio, making it easier to identify the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (C=O) | ~170 - 180 |
| C-7a | ~60 - 70 |
| C-5 | ~45 - 55 |
| C-1, C-2, C-6, C-7 | ~20 - 40 |
graph C13_Shifts { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [style=invis];C3 [label="C=O\n~170-180 ppm"]; C7a [label="C-N\n~60-70 ppm"]; C5 [label="C-N\n~45-55 ppm"]; CH2s [label="-CH₂-\n~20-40 ppm"];
C3 -> C7a -> C5 -> CH2s; }
Caption: Predicted ¹³C NMR chemical shift regions for hexahydropyrrolizin-3-one.
Interpretation:
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Carbonyl Carbon (C-3): The carbonyl carbon will be the most deshielded, appearing significantly downfield in the range of 170-180 ppm.
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Carbons Adjacent to Nitrogen (C-7a and C-5): These carbons will be deshielded by the electronegative nitrogen atom and are expected to resonate between 45 and 70 ppm.
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Aliphatic Carbons (C-1, C-2, C-6, C-7): The remaining sp³-hybridized carbons of the bicyclic framework will appear in the upfield region of the spectrum, typically between 20 and 40 ppm.
Conclusion
The spectroscopic characterization of (R)-Hexahydro-3H-pyrrolizin-3-one through mass spectrometry and NMR spectroscopy provides a comprehensive understanding of its molecular structure. The mass spectrum confirms the molecular weight and offers insights into the fragmentation of the pyrrolizidine core. While experimental NMR data is not widely available, the predicted ¹H and ¹³C NMR spectra highlight the key chemical shift regions and the expected complexity of the signals. For a definitive and complete structural assignment, particularly of the proton signals, the use of two-dimensional NMR techniques is strongly recommended. This guide serves as a foundational resource for researchers utilizing this important chiral building block in their synthetic endeavors.
